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Compound of Interest

Compound Name: Maltodextrin

Cat. No.: B1146171

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guidance and frequently asked questions
(FAQs) to address common challenges encountered during the encapsulation of probiotics with
maltodextrin, with a focus on improving shelf-life and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that negatively impact the viability of maltodextrin-
encapsulated probiotics during storage?

Al: The viability of encapsulated probiotics is influenced by a combination of intrinsic and
extrinsic factors. Key factors include:

o Water Activity (aW): High water activity is detrimental to the survival of probiotics. Viability is
reported to decrease rapidly at aW values greater than 0.25.[1]

o Temperature: Elevated storage temperatures can significantly reduce probiotic viability.[2][3]
[4] For instance, the viability of Lactobacillus paracasei NFBC 338 decreased significantly
after seven days of storage at 37°C.[4]

o Oxygen: Exposure to oxygen can be toxic to many probiotic strains, especially anaerobic
ones.[1][2][5]
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e pH: Although encapsulation offers protection, extreme pH conditions in the product matrix
can still affect probiotic stability over time.[2][5]

 Ingredient Matrix: The chemical composition of the food or supplement matrix can impact
probiotic survival.

Q2: How does the concentration of maltodextrin affect the stability of encapsulated probiotics?

A2: The concentration of maltodextrin as a wall material is a critical parameter. While it serves
as a protective carrier, studies have shown that increasing maltodextrin concentration can
sometimes have a negative correlation with probiotic survival after processes like spray drying.
[6] However, an adequate concentration is necessary to form a stable encapsulating matrix.
For example, in one study, a maltodextrin concentration of 18% (w/v) was considered ideal for
protecting Lactobacillus rhamnosus GG during spray-drying, resulting in a final viability of
around 108 CFU/qg.[7] The optimal concentration often depends on the specific probiotic strain
and the encapsulation method used.

Q3: Can co-encapsulation with other ingredients improve the protective effect of maltodextrin?

A3: Yes, co-encapsulation is a highly effective strategy. Combining maltodextrin with other
materials can significantly enhance probiotic viability.

* Whey Proteins: Co-encapsulation with whey protein isolate (WPI) has been shown to
improve the survival of probiotics.[8][9] The combination of maltodextrin and WPI can
create a more compact and protective morphological shape for the microcapsules.[8]

e Prebiotics: The inclusion of prebiotics like inulin, fructo-oligosaccharides (FOS), or resistant
starch creates a synbiotic formulation.[10][11][12][13][14] Prebiotics not only protect the
probiotics during storage and gastrointestinal transit but also serve as a nutrient source to
promote their growth in the colon.[10][12][14] For instance, co-encapsulation of Lactobacillus
acidophilus with inulin resulted in high encapsulation efficiency (98.87%) and better survival
under simulated gastrointestinal conditions.[13]

o Gums: The addition of gums like gum arabic can also improve the protective properties of
the maltodextrin matrix.[15]
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Troubleshooting Guide

Problem 1: Significant loss of probiotic viability after the encapsulation process (e.g., spray

drying or freeze drying).

Possible Cause

Troubleshooting Suggestion

Heat Stress during Spray Drying: High inlet

temperatures can be lethal to probiotics.

Optimize the inlet and outlet air temperatures.
Lower inlet temperatures, in combination with
appropriate carrier concentrations, often result

in higher viable cell counts.[6]

Cellular Injury during Freeze Drying: The
formation of ice crystals can damage probiotic
cell membranes.

Incorporate cryoprotectants into the formulation.
Maltodextrin itself has cryoprotective effects, but
combining it with other cryoprotectants like whey

proteins or prebiotics can offer better protection.

[1]9]

Suboptimal Wall Material Concentration:
Incorrect maltodextrin concentration may lead to

insufficient protection.

Experiment with different maltodextrin
concentrations. A study on Lactobacillus
rhamnosus GG found 18% (w/v) maltodextrin to

be an ideal concentration for spray drying.[7]

Mechanical Stress: The physical forces during

the encapsulation process can damage cells.

Adjust process parameters such as atomization
pressure in spray drying or the freezing rate in

freeze drying to minimize mechanical stress.

Problem 2: Rapid decline in probiotic viability during storage.
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Possible Cause

Troubleshooting Suggestion

High Water Activity (aW) in the Final Product:

Moisture is a critical factor for probiotic stability.

Ensure the final product has a low water activity,
ideally below 0.25.[1] This can be achieved
through efficient drying and the use of

appropriate packaging.

Inadequate Packaging: Exposure to oxygen and
moisture from the environment can compromise

shelf-life.

Use high-barrier packaging materials, such as
aluminum foil laminates, and consider vacuum
packaging or the inclusion of oxygen

scavengers.[4]

Inappropriate Storage Temperature: Storing at
ambient or elevated temperatures accelerates

the loss of viability.

Store the encapsulated probiotics at refrigerated
temperatures (e.g., 4°C) to prolong shelf-life.[4]
[16]

Reactive Ingredients in the Product Matrix:
Certain ingredients in the final product may be

detrimental to the probiotics.

Evaluate the compatibility of all ingredients in

the formulation with the encapsulated probiotics.

Problem 3: Poor survival of encapsulated probiotics in simulated gastrointestinal (Gl)

conditions.
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Possible Cause

Troubleshooting Suggestion

Insufficient Protection from Low pH: The
maltodextrin matrix alone may not provide
adequate protection against the highly acidic

stomach environment.

Co-encapsulate with materials that enhance
acid tolerance, such as whey proteins or
prebiotics like inulin.[8][13] Coating the
microcapsules with materials like chitosan can

also improve survival in acidic conditions.[11]

Susceptibility to Bile Salts: Bile salts in the small

intestine can disrupt cell membranes.

The addition of prebiotics to the encapsulation
matrix has been shown to improve the survival

of probiotics in the presence of bile salts.[10]

Premature Release of Probiotics: The
encapsulating matrix may dissolve too quickly in
the upper Gl tract.

Modify the wall material formulation to control
the release profile. Combining maltodextrin with
less soluble polymers or proteins can delay the
release of the probiotics until they reach the

lower intestine.

Quantitative Data Summary

Table 1: Effect of Encapsulation and Storage Conditions on Probiotic Viability
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Lo . Storage o
Probiotic Encapsulati Storage Viability
. . Temperatur ) Reference
Strain on Material Duration (log CFUIg)
e (°C)
L. plantarum Skim milk 4 30 days >7 [16]
L. plantarum Maltodextrin 4 30 days >7 [16]
, _ Room
L. plantarum Skim milk 30 days ~5 [16]
Temperature
) Room
L. plantarum Maltodextrin 30 days ~5 [16]
Temperature
18%
L. rhamnosus ) Post-
Maltodextrin N/A ) ~8.83 [7]
GG _ processing
(Spray Dried)
Remained
B. animalis Maltodextrin _
o ) 25 3 weeks high and [17]
ssp. animalis (Spray Dried)
constant

Table 2: Survival of Free vs. Encapsulated Probiotics in Simulated GI Conditions

. Encapsulat .
Probiotic . Free Cells Encapsulati
] Condition . ed Cells ] Reference
Strain Survival ] on Material
Survival
B. animalis )
o pH 2.5 for 3h 5.38% 11.87% Maltodextrin [17]
ssp. animalis
B. animalis 1 g/L bile Total loss of )
o R 19% Maltodextrin [17]
ssp. animalis salts for 3h viability
L. acidophilus o Significantly ) )
Significant ) Alginate + Hi-
CSCC pH 2.0 for 3h ) higher ] [11]
decline ) maize
2400/2409 survival
Experimental Protocols
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Protocol 1: Evaluation of Probiotic Viability by Plate Counting
Sample Preparation: Aseptically weigh 1 gram of the encapsulated probiotic powder.

Rehydration and Release: Suspend the sample in 9 mL of sterile peptone water (0.1%) or
phosphate-buffered saline (PBS). Vortex thoroughly to ensure complete dissolution of the
microcapsules and release of the probiotic cells.

Serial Dilution: Perform a ten-fold serial dilution of the suspension in the same diluent.

Plating: Plate appropriate dilutions onto de Man, Rogosa and Sharpe (MRS) agar (or another
suitable selective medium for the specific probiotic strain) using the pour plate or spread
plate method.

Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
Enumeration: Count the colonies on plates containing 30-300 colonies.

Calculation: Calculate the number of viable cells as Colony Forming Units per gram (CFU/q)
using the formula: CFU/g = (Number of colonies x Dilution factor) / Volume of sample plated.

Protocol 2: Accelerated Shelf-Life Study

Sample Packaging: Package the encapsulated probiotic powder in the intended final
packaging.

Storage Conditions: Store the packaged samples at various elevated temperatures and
controlled relative humidity (RH) conditions (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75%
RH).[18]

Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

Viability Testing: At each time point, determine the viable probiotic count using the plate
counting method described in Protocol 1.

Data Analysis: Plot the log CFU/g against time for each storage condition. Use predictive
models like the Arrhenius model to estimate the shelf-life at the recommended storage
temperature.[19]
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Protocol 3: In Vitro Simulation of Gastrointestinal Transit

e Simulated Gastric Fluid (SGF) Preparation: Prepare SGF (e.g., 0.3% pepsin in saline, pH
2.0).

e Gastric Challenge: Suspend a known amount of encapsulated probiotics in SGF and
incubate at 37°C with gentle agitation for a specified period (e.g., 2 hours).

o Simulated Intestinal Fluid (SIF) Preparation: Prepare SIF (e.g., 0.1% pancreatin and 0.3%
bile salts in saline, pH 7.0).

 Intestinal Challenge: After the gastric challenge, centrifuge the sample, discard the
supernatant, and resuspend the pellet in SIF. Incubate at 37°C with gentle agitation for a
specified period (e.g., 3 hours).

 Viability Assessment: Enumerate the surviving probiotics after both the gastric and intestinal
challenges using the plate counting method (Protocol 1).

» Survival Rate Calculation: Calculate the percentage of survival by comparing the final count
to the initial count.
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Caption: Experimental workflow for encapsulation and stability testing.
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Caption: Troubleshooting logic for low probiotic viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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